molecular formula C15H16BrNO B3832965 5-bromo-2-(5-butyl-2-pyridinyl)phenol

5-bromo-2-(5-butyl-2-pyridinyl)phenol

Cat. No.: B3832965
M. Wt: 306.20 g/mol
InChI Key: LNEIJHADQFDCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(5-butyl-2-pyridinyl)phenol is a brominated phenolic compound featuring a 5-butylpyridine substituent at the ortho position of the phenol ring. Key attributes likely include:

  • Lipophilicity: The 5-butyl chain may enhance hydrophobic interactions compared to shorter alkyl or polar substituents.
  • Electronic Effects: The bromine atom and pyridine ring contribute to electron-withdrawing and π-electron delocalization, influencing reactivity and coordination with metals .

Properties

IUPAC Name

5-bromo-2-(5-butylpyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-3-4-11-5-8-14(17-10-11)13-7-6-12(16)9-15(13)18/h5-10,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEIJHADQFDCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(5-butyl-2-pyridinyl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(5-butyl-2-pyridinyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

5-bromo-2-(5-butyl-2-pyridinyl)phenol has been extensively studied for its potential therapeutic applications in various fields:

    Cancer Treatment: It has shown promise as an inhibitor of enzymes involved in cancer cell proliferation.

    Cardiovascular Diseases: The compound’s anti-inflammatory and antioxidant properties make it a potential candidate for treating cardiovascular conditions.

    Neurodegenerative Disorders: Its neuroprotective effects suggest potential use in treating diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of 5-bromo-2-(5-butyl-2-pyridinyl)phenol involves the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 can reduce inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), and its inhibition can increase cAMP levels, leading to anti-inflammatory and anti-proliferative effects.

Comparison with Similar Compounds

a. Nickel(II) Complexes with Cyclopentyl/IsoPropyl Substituents

  • Structure: Derived from 5-bromo-2-((cyclopentylimino)methyl)phenol and 5-bromo-2-(((2-(isopropylamino)ethyl)imino)methyl)phenol.
  • Applications : Antimicrobial activity against E. coli and C. albicans due to octahedral Ni(II) coordination enhancing ligand bioactivity .
  • Comparison : Bulkier substituents (e.g., isopropyl) may improve membrane penetration compared to the parent compound’s butyl chain .
2.3. Hydrazone Derivatives

5-Bromo-2-[1-[(4-Fluorophenyl)Hydrazono]Propyl]Phenol

  • Structure : Hydrazone linkage to 4-fluorophenyl.
  • Applications: No direct data, but hydrazones generally exhibit antitumor or antiviral activity. The fluorophenyl group may enhance bioavailability via halogen bonding .
2.4. Pyridine Derivatives

a. 5-Bromo-2-Phenylbenzimidazole

  • Structure : Benzimidazole fused with bromophenyl.
  • Applications : Pharmaceutical intermediate; benzimidazole core is common in antiparasitic drugs .
  • Comparison : The pyridine in the parent compound may offer better solubility than benzimidazole’s rigid structure .

b. 5-Bromo-N-Phenyl-2-Pyridinamine

  • Structure : Pyridinamine with bromo and phenyl groups.
  • Applications : Pharmaceutical intermediate; amine group facilitates functionalization for drug discovery .

Comparative Data Table

Compound Key Substituent Application Key Property Reference
5-Bromo-2-(5-butyl-2-pyridinyl)phenol 5-Butylpyridine Hypothesized corrosion inhibitor High lipophilicity, electron-withdrawing
HBSAP Pyridin-3-ylimino Corrosion inhibition (73% efficiency) Moderate HOMO/LUMO gap (3.8 eV)
HBSAQ Quinolin-8-ylimino Corrosion inhibition (86% efficiency) High HOMO/LUMO gap (4.2 eV)
Ni(II) Complexes Cyclopentyl/isopropylimino Antimicrobial agents Octahedral coordination enhances bioactivity
5-Bromo-2-phenylbenzimidazole Benzimidazole core Pharmaceutical intermediate Rigid structure, low solubility

Key Findings and Trends

  • Substituent Effects: Bulky alkyl chains (e.g., butyl) enhance hydrophobicity, while aromatic groups (quinoline, benzimidazole) improve π-interactions for corrosion inhibition or bioactivity.
  • Electronic Properties : Bromine and pyridine/pyrimidine rings lower electron density, facilitating metal coordination or charge transfer in inhibitors .
  • Environmental Sensitivity : Ionization constants and stability vary significantly with microenvironment, critical for applications in membranes or biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(5-butyl-2-pyridinyl)phenol
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(5-butyl-2-pyridinyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.